

# Spectroscopic and Experimental Profile of Rhodium(II) triphenylacetate dimer (CAS 142214-04-8)

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## Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

Cat. No.: B12058784

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This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for **Rhodium(II) triphenylacetate dimer** (CAS 142214-04-8). This compound, a significant catalyst in organic synthesis, is notable for its role in C-H activation and other transformations. This document compiles available spectroscopic data, details experimental methodologies for its synthesis and characterization, and presents a visual representation of its synthetic workflow.

## Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Rhodium(II) triphenylacetate dimer**. Mass spectrometry data is limited to molecular weight information, as detailed spectra are not widely available in public databases.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR	
Parameter	Value
Spectrometer Frequency	300 MHz
Solvent	CDCl <sub>3</sub>
Chemical Shift (δ) in ppm	Multiplicity, Coupling Constant (J in Hz), Integration
6.63	d, J = 7.5 Hz, 24 H
6.86	t, J = 8.1 Hz, 24 H
7.07	t, J = 7.5 Hz, 12 H
3.51	Residual MeOH

<sup>13</sup> C NMR	
Parameter	Value
Spectrometer Frequency	75 MHz
Solvent	CDCl <sub>3</sub>
Chemical Shift (δ) in ppm	Assignment
126.8	Aromatic CH
127.4	Aromatic CH
130.7	Aromatic CH
143.4	Quaternary Aromatic C
192.9	Carboxylate C=O
69.2	Residual MeOH

## Infrared (IR) Spectroscopy Data

Parameter	Value
Technique	Film
Wavenumber (cm <sup>-1</sup> )	Assignment
3055	Aromatic C-H stretch
1590, 1580	C=O stretch (asymmetric and symmetric) of carboxylate
1365	C-O stretch of carboxylate

## Mass Spectrometry (MS) Data

Detailed mass spectra with fragmentation patterns for **Rhodium(II) triphenylacetate dimer** are not readily available in the public domain. However, the molecular properties of the dimer and its common dichloromethane adduct are well-established.

Parameter	Value
Molecular Formula (Dimer)	C <sub>80</sub> H <sub>60</sub> O <sub>8</sub> Rh <sub>2</sub>
Molecular Weight (Dimer)	1355.14 g/mol
Exact Mass (Dimer)	1354.239827 g/mol [1]
Molecular Formula (Dichloromethane Adduct)	C <sub>80</sub> H <sub>60</sub> O <sub>8</sub> Rh <sub>2</sub> · CH <sub>2</sub> Cl <sub>2</sub>
Molecular Weight (Dichloromethane Adduct)	1440.07 g/mol [2]

## Experimental Protocols

### Synthesis of Rhodium(II) triphenylacetate dimer

The following protocol is adapted from a procedure published in Organic Syntheses.

Procedure:

- **Reaction Setup:** To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add rhodium(II) acetate dimer (1.26 g,

2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (120 mL).

- **Ligand Exchange:** The reaction mixture is heated to reflux in an oil bath set to 155 °C. The acetic acid generated during the ligand exchange is removed by distillation.
- **Reaction Monitoring:** The reaction progress is monitored by the color change of the solution from deep green to a reddish-brown and by the cessation of acetic acid distillation.
- **Isolation and Purification:** After cooling to room temperature, the solvent is removed by rotary evaporation. The resulting solid is purified by recrystallization to yield the **Rhodium(II) triphenylacetate dimer**.

## Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

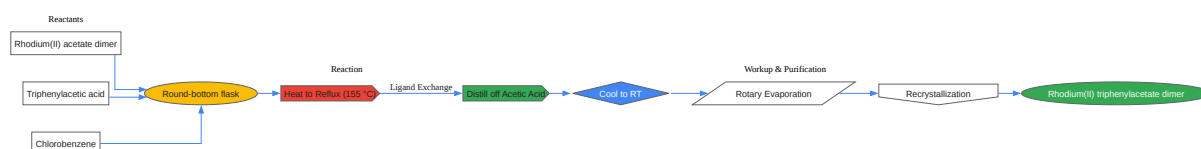
- **Sample Preparation:** A sample of the **Rhodium(II) triphenylacetate dimer** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- **$^1\text{H}$  NMR Spectroscopy:** Spectra are typically recorded on a 300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- **$^{13}\text{C}$  NMR Spectroscopy:** Spectra are recorded on a 75 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent peak.

### Infrared (IR) Spectroscopy:

- **Sample Preparation:** A thin film of the compound is prepared on a suitable IR-transparent window (e.g., NaCl or KBr plates).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **Rhodium(II) triphenylacetate dimer**.



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Caption: Synthesis workflow for **Rhodium(II) triphenylacetate dimer**.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. colonialmetals.com [colonialmetals.com]
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